molecular formula C22H23N5O3 B2679546 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide CAS No. 899995-55-2

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide

Cat. No. B2679546
CAS RN: 899995-55-2
M. Wt: 405.458
InChI Key: ISHVTBLRXJJFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” is complex, with multiple ring systems and functional groups. The pyrazolo [3,4-d]pyrimidine core is a fused ring system that includes a pyrazole ring and a pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” include a molecular weight of 426.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 .

Future Directions

The future directions for research on “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide” and related compounds could involve further exploration of their potential as tyrosine kinase inhibitors . Additionally, the development of new synthetic methods and the investigation of their biological activities could be valuable areas of future research .

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-5-30-17-11-10-14-8-6-7-9-15(14)18(17)20(28)25-26-13-23-19-16(21(26)29)12-24-27(19)22(2,3)4/h6-13H,5H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHVTBLRXJJFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-ethoxynaphthalene-1-carboxamide

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